molecular formula C4H8N4O8 B1604548 Diethanolnitramine dinitrate CAS No. 4185-47-1

Diethanolnitramine dinitrate

Cat. No.: B1604548
CAS No.: 4185-47-1
M. Wt: 240.13 g/mol
InChI Key: NZDNCDGEHXHPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethanolnitramine dinitrate, also known as N-Nitrodiethanolamine dinitrate, is a chemical compound with the molecular formula C4H8N4O8. It is a secondary high explosive containing both a nitramine and a nitrate ester functionality. This compound is known for its application as a high-energy plasticizer in propellants and as an excellent gelatinizing agent for nitrocellulose .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethanolnitramine dinitrate typically involves the nitration of N,N-diethanolamine. The process begins with O-nitration followed by N-nitration. The classical approach involves the use of nitric acid and acetic anhydride in the presence of zinc chloride. The reaction mixture is then diluted to precipitate the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound has been optimized to improve yield and safety. The process involves precise thermal control to ensure the stability of the nitration liquid and to prevent decomposition. The product is usually obtained through a series of controlled nitration steps followed by purification .

Chemical Reactions Analysis

Types of Reactions: Diethanolnitramine dinitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitramine and nitrate ester functionalities into their respective amine and alcohol derivatives.

    Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Diethanolnitramine dinitrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Diethanolnitramine dinitrate involves the release of energy through the decomposition of its nitramine and nitrate ester functionalities. The compound undergoes thermal decomposition, leading to the formation of gaseous products and the release of energy. This process is highly exothermic and is the basis for its use as an explosive .

Comparison with Similar Compounds

  • Ethylene glycol dinitrate
  • Diethylene glycol dinitrate
  • Triethylene glycol dinitrate
  • Ethylenedinitramine

Comparison: Diethanolnitramine dinitrate is unique due to its dual functionality as both a nitramine and a nitrate ester. This dual functionality provides it with higher energy content and stability compared to other similar compounds. Additionally, its ability to act as a plasticizer and gelatinizing agent makes it highly valuable in various industrial applications .

Properties

IUPAC Name

2-[nitro(2-nitrooxyethyl)amino]ethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O8/c9-6(10)5(1-3-15-7(11)12)2-4-16-8(13)14/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDNCDGEHXHPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO[N+](=O)[O-])N(CCO[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194648
Record name Ethanol, 2,2'-(nitroimino)bis-, dinitrate (ester) (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4185-47-1
Record name Diethanolnitramine dinitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4185-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2,2'-nitroiminodi-, dinitrate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2'-(nitroimino)bis-, dinitrate (ester) (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis (2-nitroxyethyl) nitramin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethanolnitramine dinitrate
Reactant of Route 2
Diethanolnitramine dinitrate
Reactant of Route 3
Diethanolnitramine dinitrate
Reactant of Route 4
Diethanolnitramine dinitrate
Reactant of Route 5
Diethanolnitramine dinitrate
Reactant of Route 6
Reactant of Route 6
Diethanolnitramine dinitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.